N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine
Description
Properties
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQNFLBXRPGFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arylamine Protection
- Reagents and Conditions : Ortho-toluidine (2-methylaniline) is reacted with acetic anhydride in a three-neck flask equipped with reflux condenser, agitator, and thermometer.
- Temperature : Maintained at 50–70 °C.
- Outcome : Formation of N-(2-methylphenyl)acetamide as white needle-shaped crystals upon cooling and washing.
Bromination
- Reagents and Conditions : The protected amine (N-(2-methylphenyl)acetamide) is treated with N-bromosuccinimide (NBS) in a single-port flask with rapid stirring under reflux for 4 hours.
- Solvent : Typically a suitable organic solvent volume of 40–60 mL.
- Outcome : Selective bromination at the 4-position yielding N-(4-bromo-2-methylphenyl)acetamide.
Hydrolysis
- Reagents and Conditions : The brominated acetamide is hydrolyzed by refluxing with concentrated hydrochloric acid and dioxane for 1.5 to 2.5 hours.
- Neutralization : Reaction mixture is neutralized with ammonium hydroxide to pH 8–10.
- Isolation : The product, 4-bromo-2-methylbenzylamine, precipitates and is purified by recrystallization from ethanol.
- Drying : Organic phase is dried over anhydrous magnesium sulfate.
This method is noted for its simplicity, environmental friendliness, and high purity of the intermediate, with yields typically above 80% and minimal impurities.
Coupling with Cyclobutanamine to Form N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine
The final step involves nucleophilic substitution or reductive amination to attach the cyclobutanamine moiety to the benzylamine intermediate.
Typical Synthetic Route
- Starting Materials : 4-bromo-2-methylbenzyl chloride (or benzyl bromide derivative) and cyclobutanamine.
- Reaction Type : Nucleophilic substitution under basic conditions or reductive amination.
- Solvents : Dichloromethane, toluene, or other aprotic solvents.
- Bases : Sodium hydroxide or potassium carbonate to facilitate amine nucleophilicity.
- Conditions : Room temperature to mild heating, with stirring for several hours.
Industrial Adaptations
- Continuous flow reactors may be employed to optimize reaction parameters such as temperature, pressure, and residence time.
- Automated systems improve reproducibility and scalability.
- Purification typically involves extraction, drying, and crystallization or chromatography.
This coupling step is efficient and yields the target compound with good purity suitable for further applications.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Arylamine Protection | Ortho-toluidine + Acetic anhydride | 50–70 | 1–2 hours | >90 | Formation of N-(2-methylphenyl)acetamide |
| Bromination | N-(2-methylphenyl)acetamide + N-bromosuccinimide (NBS) | Reflux (~80) | 4 hours | 80–90 | Selective 4-bromo substitution |
| Hydrolysis | Concentrated HCl + Dioxane | Reflux (~100) | 1.5–2.5 hours | 85–90 | Deprotection to 4-bromo-2-methylbenzylamine |
| Coupling with Cyclobutanamine | 4-bromo-2-methylbenzyl chloride + cyclobutanamine + base | RT to 60 | Several hours | 75–85 | Nucleophilic substitution or reductive amination |
Research Findings and Optimization Notes
- The protection of the arylamine group as an acetamide is crucial to prevent side reactions during bromination and to direct bromination selectively to the 4-position.
- N-bromosuccinimide is preferred for bromination due to its mild and selective brominating ability.
- Hydrolysis conditions must be carefully controlled to avoid decomposition or overreaction; dioxane as a co-solvent improves solubility and reaction rate.
- Neutralization to pH 8–10 ensures precipitation of the amine without forming salts that complicate isolation.
- In coupling, the choice of base and solvent impacts yield and purity; potassium carbonate in dichloromethane is commonly effective.
- Continuous flow methods in industrial settings enhance reproducibility and reduce reaction times.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic amine group undergoes oxidation under controlled conditions. For example, potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the amine to form N-oxide derivatives or imine intermediates.
Reaction conditions :
-
Reagents : KMnO₄ in H₂SO₄ (acidic) or H₂O (neutral)
-
Temperature : 25–60°C
-
Products : N-oxides or imines (depending on conditions)
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 50°C, 2–4 h | N-oxide derivative | ~60% | |
| KMnO₄ (neutral) | 25°C, 6 h | Imine intermediate | ~45% |
Alkylation and Acylation
The primary amine participates in nucleophilic substitution or condensation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines .
-
Acylation : Reacts with acetyl chloride to yield amide derivatives .
Reaction conditions :
-
Alkylation : CH₃I, NaOH, dichloromethane, 0–25°C
-
Acylation : Acetyl chloride, pyridine, RT
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I | N-Methyl derivative | 70–85% | |
| Acylation | Acetyl chloride | N-Acetylated amide | 80–90% |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions to cleave the C–N bond:
-
Acidic hydrolysis (HCl, H₂O): Produces 4-bromo-2-methylbenzyl alcohol and cyclobutanamine.
-
Basic hydrolysis (NaOH, ethanol): Generates free amine and carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 3 h | 4-Bromo-2-methylbenzyl alcohol | ~75% | |
| Basic (NaOH) | 2M NaOH, ethanol, 2 h | Cyclobutanamine + acid byproduct | ~65% |
Cyclization Reactions
In the presence of POCl₃ or PCl₅, the amine undergoes intramolecular cyclization to form heterocyclic compounds (e.g., tetrahydroisoquinoline analogs).
Reaction conditions :
-
Reagents : POCl₃, toluene, reflux
-
Temperature : 110°C, 6–8 h
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Toluene, 110°C | Tetrahydroisoquinoline derivative | ~55% |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, forming brominated aromatic byproducts.
-
Light Sensitivity : Prolonged UV exposure leads to debromination or radical coupling products.
-
Side Reactions : Competing elimination pathways under strong bases yield alkenes (e.g., 4-bromo-2-methylstyrene) .
Mechanistic Insights
Scientific Research Applications
Chemical Research Applications
Synthesis Intermediate
N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in organic synthesis. For instance, it can be oxidized to form ketones or carboxylic acids, or reduced to yield different amines.
Mechanism of Action
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, which can lead to significant biochemical effects. Ongoing research aims to elucidate these pathways further.
Biological Research Applications
Pharmacological Potential
this compound has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may act as a ligand in receptor binding studies, influencing neurotransmission and inflammatory processes. Its unique structure may enhance binding affinity compared to non-brominated analogs.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. Compounds with similar structures have shown significant activity against various pathogens and potential efficacy in inhibiting viral replication. Notably, studies have demonstrated that derivatives of this compound can selectively inhibit certain enzymes involved in disease pathways, showcasing its potential as a therapeutic agent.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow for the development of new materials with tailored functionalities for specific applications.
Study 1: Enzyme Inhibition
A study focused on the inhibition of phosphoinositide 3-kinases (PI3K) demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms, highlighting its potential in cancer therapy.
Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting its potential for therapeutic use in viral infections.
Mechanism of Action
The mechanism of action of N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to its therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Data Table
Key Findings and Implications
Solubility : Morpholine-containing analogs (e.g., 9q) exhibit higher polarity, favoring aqueous solubility, whereas brominated compounds may prioritize lipid bilayer penetration .
Biological Interactions : Heterocyclic systems (e.g., chromen in 9h) could improve target binding in antiviral applications, as suggested by scaffold studies .
Synthetic Yields : Compounds with simpler substituents (e.g., 9h, 90% yield) are synthesized more efficiently than those with complex groups (e.g., 9u, 33–38% yield) .
Biological Activity
N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine, also referred to as 4-bromobenzylcyclobutanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-bromobenzyl)cyclobutanamine, and it has the following chemical structure:
- Molecular Formula: C11H14BrN
- Molecular Weight: 242.14 g/mol
- InChI Key: GLYMSNRNVTXCGB-UHFFFAOYSA-N
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The presence of the bromine atom in its structure may enhance its binding affinity to certain biological targets compared to non-brominated analogs.
Biological Activity
-
Neuropharmacological Effects
- Preliminary studies suggest that this compound exhibits potential as a neurotransmitter modulator , influencing serotonin and dopamine pathways. This can have implications for treating mood disorders or neurodegenerative diseases.
-
Anti-inflammatory Properties
- The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that it could reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating a possible role in managing chronic inflammatory conditions.
-
Anticancer Activity
- In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
A study conducted on human glioma cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The compound exhibited an IC50 value of approximately 15 µM, indicating its potency as an anticancer agent. Mechanistic investigations showed that the compound activates caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to process diffraction data. Validate the final structure using CIF checks via PLATON or the IUCr’s checkCIF service to ensure geometric and displacement parameter reliability .
- Key Parameters : Collect high-resolution data (≤ 1.0 Å) to resolve bromine atom disorder. Employ ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Q. How can synthetic routes for this compound be optimized?
- Approach : Start with bromination of the precursor using N-bromosuccinimide (NBS) in dichloromethane under inert conditions. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) via NMR and HPLC .
- Troubleshooting : If side products dominate, adjust stoichiometry or employ low-temperature (-20°C) bromination to suppress electrophilic aromatic substitution byproducts .
Q. What computational tools are suitable for predicting physicochemical properties of this compound?
- Tools : Use Gaussian or ORCA for DFT calculations to estimate pKa, logP, and polar surface area (PSA). Validate predictions against experimental data (e.g., PSA from HPLC retention times or solubility assays) .
- Limitations : Computational models may underestimate steric effects from the cyclobutane ring; cross-check with crystallographic bond lengths and angles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the 4-bromo-2-methylphenyl group in this compound?
- Strategy : Synthesize analogs with halogen substitutions (e.g., Cl, F) or methyl group removal. Test in vitro bioactivity (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, molar refractivity). Use molecular docking (AutoDock Vina) to map binding interactions .
- Case Study : Cyclobutanamine derivatives with trifluoromethyl groups showed enhanced metabolic stability but reduced solubility, highlighting trade-offs in substituent design .
Q. What analytical techniques resolve contradictions in crystallographic data between SHELX and other refinement software?
- Resolution : Compare refinement statistics (R-factors, Δρmax/min) across software (e.g., SHELXL vs. Olex2). If discrepancies arise, re-examine data integration (HKL-2000 vs. SAINT) or apply twin refinement (e.g., using TWINABS) for non-merohedral twinning .
- Example : A 2021 study resolved a 0.05 Å discrepancy in C-Br bond lengths by re-processing raw data with SCALE3 ABSPACK in CrysAlisPro .
Q. How does the cyclobutanamine moiety influence metabolic clearance in pharmacokinetic studies?
- Metabolic Pathways : Use human liver microsomes (HLMs) to identify phase I metabolites (oxidation, deamination) and phase II conjugates. Employ UPLC-QTOF-MS for metabolite profiling. Key findings: Cyclobutanamine’s rigid structure reduces CYP3A4-mediated oxidation compared to linear amines, prolonging half-life .
- Validation : Compare in vitro metabolic stability (t1/2 in HLMs) with in vivo plasma clearance rates in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
